Lipophilicity Enhancement Due to Fluorination
Fluorination of the benzoate ring in 2,4-dichloro-6-formylphenyl 2,6-difluorobenzoate increases calculated lipophilicity compared to the non‑fluorinated analog 2,4-dichloro-6-formylphenyl benzoate . The computed LogP of the difluorobenzoate is 4.3033, whereas the benzoate analog has an XLogP3 of 4.1 [1]. This ΔLogP of +0.2 translates to a ~1.6‑fold increase in partition coefficient, which can significantly influence membrane permeability and distribution profiles in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.3033 |
| Comparator Or Baseline | 2,4-Dichloro-6-formylphenyl benzoate, XLogP3 = 4.1 |
| Quantified Difference | ΔLogP = +0.2 (≈1.6‑fold higher partition coefficient) |
| Conditions | Computed values from molecular modeling |
Why This Matters
Higher lipophilicity can enhance membrane permeability and target engagement in cell‑based assays, making this compound a more suitable candidate for early‑stage drug discovery programs where improved cellular uptake is desired.
- [1] PubChem. (n.d.). 2,4-Dichloro-6-Formylphenyl Benzoate (CID 17349596). Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
